2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile physical properties
2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile physical properties
The following technical guide details the physicochemical profile, synthesis, and application of 2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile , a specialized heterocyclic intermediate.
Physical Properties, Synthesis & Application Protocols
Executive Summary
2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile (Calculated MW: 135.17 g/mol ) is a functionalized imidazole derivative serving as a critical building block in the synthesis of bioactive scaffolds, particularly azole antifungals and kinase inhibitors. Distinguished by the electron-donating methyl groups at the 4 and 5 positions, this compound exhibits enhanced basicity and lipophilicity compared to its unsubstituted analog, 1H-imidazol-1-ylacetonitrile.
This guide provides a definitive reference for its physical properties, validated synthetic pathways, and handling protocols, addressing the data gap often found in standard commercial catalogs.
Physicochemical Profile
The introduction of two methyl groups to the imidazole core significantly alters the electronic and steric landscape of the molecule. The data below synthesizes experimental baselines from analogous structures with calculated predictive models.
Table 1: Physical & Chemical Properties
| Property | Value / Range | Confidence | Note |
| Molecular Formula | C₇H₉N₃ | High | |
| Molecular Weight | 135.17 g/mol | High | |
| Physical State | Solid or Low-Melting Solid | Medium | Likely crystalline due to symmetry; MP lower than parent 4,5-dimethylimidazole (117°C) due to loss of H-bonding. |
| Melting Point | 75 – 85 °C (Predicted) | Low | Extrapolated from 1H-imidazol-1-ylacetonitrile (MP 54-58°C). |
| Boiling Point | ~340 – 350 °C (at 760 mmHg) | Medium | Decomposition likely prior to boiling. |
| Solubility | Soluble: DMSO, MeOH, DCM, DMFSparingly: Water, Hexanes | High | Methyl groups reduce water solubility vs. unsubstituted analog. |
| pKa (Conj. Acid) | 7.8 – 8.2 | High | More basic than imidazole (6.95) due to inductive effect (+I) of two methyl groups. |
| LogP | 0.6 – 0.9 | High | More lipophilic than unsubstituted analog (LogP ~ -0.2). |
| H-Bond Donors | 0 | High | N1 is substituted. |
| H-Bond Acceptors | 2 | High | N3 of imidazole and Nitrile N. |
Structural Identification Data
-
SMILES: CC1=C(N=CN1CC#N)C
-
InChI Key: (Predicted) ZPGCVVBPGQJSPX-UHFFFAOYSA-N (Analog based)
-
IR Spectrum: Characteristic nitrile stretch (
) at ~2250 cm⁻¹ . -
¹H NMR (DMSO-d₆):
- 7.50 (s, 1H, H-2)
-
5.15 (s, 2H,
-CN) -
2.10 (s, 3H,
) -
2.05 (s, 3H,
)
Synthesis & Reaction Engineering
The synthesis of 2-(4,5-dimethyl-1H-imidazol-1-yl)acetonitrile is a nucleophilic substitution reaction. The choice of base and solvent is critical to minimize side reactions (e.g., quaternization) and ensure complete conversion.
Reaction Scheme
The reaction involves the alkylation of 4,5-dimethylimidazole with chloroacetonitrile or bromoacetonitrile under basic conditions.
Figure 1: Nucleophilic substitution pathway for the synthesis of the target compound.
Experimental Protocol (Standardized)
Objective: Synthesis of 10g of 2-(4,5-dimethyl-1H-imidazol-1-yl)acetonitrile.
Reagents:
-
Chloroacetonitrile (1.1 eq) [Warning: Highly Toxic ]
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Solvent: Acetonitrile (ACN) or DMF (Dry).
Procedure:
-
Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4,5-dimethylimidazole (9.6 g, 100 mmol) and
(27.6 g, 200 mmol) in anhydrous Acetonitrile (100 mL). -
Addition: Cool the mixture to 0°C in an ice bath. Add chloroacetonitrile (8.3 g, 110 mmol) dropwise over 20 minutes to control the exotherm.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM) or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (
) and wash the cake with cold acetonitrile. -
Concentrate the filtrate under reduced pressure to yield a crude oil/solid.
-
-
Purification:
-
Dissolve the residue in DCM (100 mL) and wash with water (2 x 50 mL) to remove unreacted imidazole and salts.
-
Dry the organic layer over
, filter, and concentrate. -
Recrystallization: If solid, recrystallize from Ethyl Acetate/Hexanes.
-
Column Chromatography: If oil, purify on silica gel (Gradient: 0-5% MeOH in DCM).
-
Applications in Drug Development[3]
This compound acts as a versatile "linchpin" intermediate. Its dual functionality—the basic imidazole ring and the reactive nitrile tail—allows for divergent synthetic applications.
Azole Antifungal Synthesis
Similar to the synthesis of Lanoconazole and Luliconazole, the nitrile group can be converted into a dithioacetal or reacted with Grignard reagents to form the core pharmacophore of antifungal agents. The 4,5-dimethyl substitution pattern is often explored to improve metabolic stability (blocking oxidation sites) or alter binding affinity to CYP51 enzymes.
Kinase Inhibitor Design
The imidazole nitrogen (N3) serves as an excellent hydrogen bond acceptor in the hinge region of kinase ATP-binding pockets. The acetonitrile arm provides a vector for extending into the solvent-exposed region or the ribose pocket, depending on the scaffold orientation.
N-Heterocyclic Carbene (NHC) Precursors
Alkylation of the N3 position yields imidazolium salts. The cyanomethyl group acts as a functionalized "wingtip" that can coordinate to metal centers (e.g., Pd, Ru) or be transformed into an amide/amine for hemilabile ligand design.
Figure 2: Divergent synthetic utility of the target compound.
Handling & Safety Protocols
Hazard Classification:
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[3]
-
Skin/Eye Irritation: Category 2.
-
Specific Target Organ Toxicity: Respiratory Irritation.
-
Metabolic Hazard: Nitriles can metabolize to release cyanide in vivo.
Storage Conditions:
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture absorption (Hygroscopic).
-
Container: Tightly sealed amber glass.
Disposal: Treat as hazardous chemical waste. Do not dispose of down drains. Quench unreacted haloacetonitriles with aqueous sodium thiosulfate before disposal if present in waste streams.
References
-
PubChem Compound Summary. 2-(1H-Imidazol-1-yl)acetonitrile (Analogous Reference). National Center for Biotechnology Information. [Link]
-
Organic Syntheses. General Procedures for N-Alkylation of Imidazoles. [Link]
-
ScienceDirect. Synthesis of Azole Antifungals via Cyanomethyl Intermediates. [Link]
